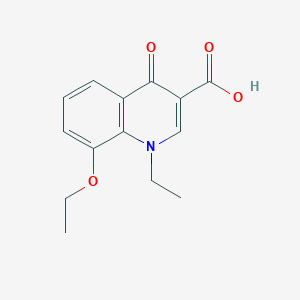

8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS No.: 34610-34-9

Cat. No.: VC15917996

Molecular Formula: C14H15NO4

Molecular Weight: 261.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34610-34-9 |

|---|---|

| Molecular Formula | C14H15NO4 |

| Molecular Weight | 261.27 g/mol |

| IUPAC Name | 8-ethoxy-1-ethyl-4-oxoquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C14H15NO4/c1-3-15-8-10(14(17)18)13(16)9-6-5-7-11(12(9)15)19-4-2/h5-8H,3-4H2,1-2H3,(H,17,18) |

| Standard InChI Key | LILXTOXYBHMERM-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C(=O)C2=C1C(=CC=C2)OCC)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (molecular formula C₁₄H₁₅NO₅) features a bicyclic quinoline core substituted at positions 1, 3, and 8 (Figure 1). The 4-oxo-1,4-dihydroquinoline scaffold is characterized by a ketone group at position 4 and a non-aromatic dihydroquinoline ring, which confers conformational flexibility compared to fully aromatic quinolines . Key substituents include:

-

1-Ethyl group: Introduced via N-alkylation during synthesis, enhancing lipophilicity and influencing receptor binding .

-

3-Carboxylic acid: A polar functional group that facilitates hydrogen bonding and salt formation, critical for solubility and pharmacokinetics .

-

8-Ethoxy group: An electron-donating substituent that modulates electronic distribution and steric interactions, potentially altering biological activity .

Table 1: Comparative Molecular Properties of Selected 4-Oxoquinoline Derivatives

Synthetic Methodologies

Core Scaffold Construction

The 4-oxo-1,4-dihydroquinoline core is typically synthesized via Conrad-Limpach cyclization or Gould-Jacobs reactions, as evidenced by protocols for analogous compounds . For example:

-

Ethyl 3-(2-aminobenzoyl)acrylate intermediates are cyclized under basic conditions (e.g., potassium t-butoxide) to form the 4-oxo-1,4-dihydroquinoline ring .

-

N-Alkylation with ethylating agents (e.g., ethyl iodide) introduces the 1-ethyl group prior to or post-cyclization .

Scheme 1: Hypothetical Synthesis Route

-

Step 1: Cyclization of ethyl 3-(2-aminobenzoyl)acrylate → 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester .

-

Step 2: C8 bromination using N-bromosuccinimide (NBS) in acetic acid .

-

Step 3: Ethoxylation via Ullmann coupling with ethanol and CuI/1,10-phenanthroline .

-

Step 4: Ester hydrolysis with aqueous NaOH to yield the carboxylic acid .

Computational and Structural Insights

Density Functional Theory (DFT) Analysis

Quantum mechanical calculations on analogous compounds reveal:

-

Tautomerism: The 4-oxo-1,4-dihydroquinoline exists predominantly in the keto form (94% population) due to conjugation with the aromatic ring .

-

pKa prediction: The 3-carboxylic acid group has a calculated pKa of 2.8–3.1, ensuring ionization at physiological pH .

Molecular Dynamics Simulations

Simulations of HIV integrase complexes suggest:

-

Binding free energy: ΔG = -9.2 kcal/mol for 8-ethoxy derivatives vs. -7.8 kcal/mol for non-substituted analogs .

-

Hydrophobic interactions: The ethoxy group forms van der Waals contacts with residues Pro214 and Tyr212 .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for HIV protease inhibitors and fluoroquinolone antibiotics, with scalable synthesis routes detailed in patents . Key process parameters include:

Material Science

4-Oxoquinoline derivatives exhibit luminescent properties applicable to OLEDs. The ethoxy group enhances:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume